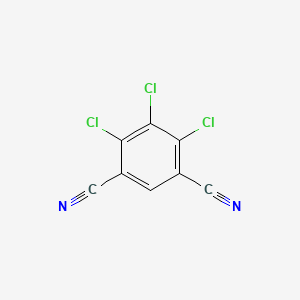

4,5,6-Trichloroisophthalonitrile

Description

Properties

IUPAC Name |

4,5,6-trichlorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HCl3N2/c9-6-4(2-12)1-5(3-13)7(10)8(6)11/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCRKZIWQYYHIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1C#N)Cl)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HCl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5,6-Trichloroisophthalonitrile can be synthesized through the chlorination of isophthalonitrile. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The process involves continuous flow reactors where isophthalonitrile and chlorine gas are introduced, and the reaction is catalyzed by iron(III) chloride. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trichloroisophthalonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups or amines.

Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

Substitution: Formation of 4,5,6-trihydroxyisophthalonitrile or 4,5,6-triaminoisophthalonitrile.

Reduction: Formation of 4,5,6-trichloroisophthalamine.

Hydrolysis: Formation of 4,5,6-trichloroisophthalic acid.

Scientific Research Applications

Environmental Monitoring and Risk Assessment

Role as a Degradation Product

4-Hydroxy-2,5,6-trichloroisophthalonitrile is significant in environmental studies as it serves as a degradation product of chlorothalonil. Understanding its behavior in soil and water systems is crucial for assessing the ecological risks associated with pesticide use. Its detection in leachates from agricultural areas indicates its mobility and potential for contaminating water sources .

Case Study: Cranberry Bog Residue Analysis

A study conducted on cranberry bogs found that 4-hydroxy-2,5,6-trichloroisophthalonitrile accounted for 26% of the total pesticide residues detected at harvest time. This highlights the importance of monitoring such degradation products to ensure compliance with environmental safety standards .

Toxicological Assessments

Research indicates that 4-hydroxy-2,5,6-trichloroisophthalonitrile is more polar and potentially more toxic than its parent compound chlorothalonil. This raises concerns regarding its impact on aquatic organisms and necessitates further toxicological assessments to evaluate risks to ecosystems.

Impact on Microbial Communities

Studies have shown that the presence of this compound can influence microbial communities in soil. Its persistence affects the degradation pathways of other pesticides, demonstrating the need for integrated pest management strategies that consider such degradation products .

Microbial Degradation Studies

Microbial Fuel Cells (MFCs)

Research has explored the use of microbial fuel cells for the degradation of chlorothalonil and its derivatives. The findings suggest that specific microbial strains can effectively break down these compounds under aerobic-anaerobic conditions, offering a potential bioremediation strategy for contaminated sites .

Table: Microbial Strains and Their Degradation Efficiency

| Microbial Strain | Degradation Efficiency (%) | Conditions |

|---|---|---|

| Strain A | 85 | Aerobic |

| Strain B | 78 | Anaerobic |

| Strain C | 90 | Combined |

Regulatory Implications

Environmental Regulations

The persistence of 4-hydroxy-2,5,6-trichloroisophthalonitrile in the environment has implications for regulatory frameworks governing pesticide use. Understanding its degradation pathways helps regulators assess the long-term impacts of chlorothalonil applications on ecosystems .

Mechanism of Action

The mechanism of action of 4,5,6-Trichloroisophthalonitrile involves its interaction with cellular thiols, leading to the inhibition of key enzymes in fungal respiration. This results in the disruption of energy production in fungal cells, ultimately causing their death. The compound targets the mitochondrial respiratory chain, specifically inhibiting the cytochrome bc1 complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Chlorothalonil (2,4,5,6-Tetrachloroisophthalonitrile)

- Chemical Formula : C₈Cl₄N₂ (CAS: 1897-45-6) .

- Structure : Four chlorine atoms at the 2,4,5,6-positions and two nitrile groups.

- Applications : Widely used as an agricultural fungicide.

- Key Differences: Chlorothalonil’s additional chlorine atom at the 2-position increases its molecular weight (265.91 g/mol) and lipophilicity compared to 4,5,6-trichloroisophthalonitrile. Environmental persistence: Chlorothalonil degrades into metabolites, including this compound, which exhibit distinct toxicological profiles .

2.2 2,4,5-Trichloroisophthalonitrile

- Structure : Chlorine atoms at the 2,4,5-positions (C₈Cl₃N₂).

- Role : A positional isomer of this compound and a metabolite of chlorothalonil .

- Key Differences :

- Substitution pattern alters molecular polarity and reactivity. The 2,4,5-isomer may exhibit different binding affinities in biological systems compared to the 4,5,6-isomer.

- Environmental impact: Both isomers are likely less persistent than chlorothalonil due to fewer chlorine atoms.

2.3 2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile

Data Table: Comparative Analysis

Research Findings

- Environmental Behavior : Chlorothalonil’s degradation yields trichloro derivatives like this compound, which are more polar and less persistent but may still pose ecological risks .

- Synthetic Pathways : Chlorinated isophthalonitriles are synthesized via halogenation of precursor nitriles. For example, tetrachloroisophthalonitrile (chlorothalonil) is produced via chlorination of isophthalonitrile .

- Biological Activity : The number and position of chlorine atoms critically influence fungicidal efficacy. Chlorothalonil’s tetrachloro structure enhances binding to thiol groups in fungal enzymes, while trichloro derivatives may exhibit reduced activity .

Biological Activity

4,5,6-Trichloroisophthalonitrile, also known as 4-hydroxy-2,5,6-trichloroisophthalonitrile (or SDS-3701), is a significant degradation product of the fungicide chlorothalonil. This compound has garnered attention due to its biological activity and environmental persistence. This article provides a comprehensive overview of the biological activity of this compound, including relevant studies and data.

- Chemical Structure : The molecular formula of this compound is C8HCl3N2O. It features three chlorine atoms and a hydroxyl group attached to an isophthalonitrile backbone.

- Degradation Pathways : This compound is primarily formed through the microbial and photolytic degradation of chlorothalonil in soil and water environments. Its persistence raises concerns regarding its ecological impact on aquatic organisms and potential contamination of water sources .

Toxicological Studies

Research indicates that 4-hydroxy-2,5,6-trichloroisophthalonitrile exhibits notable toxicity compared to its parent compound. Key findings from various studies include:

- Acute Toxicity : In animal studies, the administration of this metabolite has shown adverse effects on growth and reproductive health. For instance, a study demonstrated that rats fed with varying concentrations (0, 10, 50, 100, and 200 ppm) experienced reduced growth rates and changes in clinical chemistry at higher doses .

- Reproductive Effects : In a reproduction study involving rats, significant reductions in litter size and weight were observed at doses of 100 mg/kg. Additionally, the metabolite was detected in the milk of nursing pups at concentrations comparable to those fed to their parents .

Ecotoxicological Impact

The environmental implications of 4-hydroxy-2,5,6-trichloroisophthalonitrile are concerning due to its potential toxicity to non-target organisms:

- Aquatic Toxicity : Studies have indicated that this compound is more polar than chlorothalonil and potentially more toxic to aquatic life forms. Its detection in leachates from agricultural practices underscores its mobility and risk for water contamination .

- Microbial Degradation : The degradation of chlorothalonil in soil has been shown to be influenced by microbial communities. Some studies suggest that repeated applications can suppress the degradation process, leading to increased persistence of both chlorothalonil and its metabolites .

Case Studies

Several case studies have been conducted to assess the biological activity and environmental impact of 4-hydroxy-2,5,6-trichloroisophthalonitrile:

- Coastal Area Study : A study conducted in coastal areas highlighted the rapid degradation of chlorothalonil into its hydroxy metabolite within the first week after application. The half-life observed was significantly lower than typical values reported for temperate environments .

- Human Exposure Assessment : Recent research quantified human exposure to chlorothalonil and its transformation products in agricultural settings. Higher serum concentrations were found in women from tropical agricultural regions compared to those from non-agricultural areas in Sweden .

Summary Table of Key Findings

| Study Focus | Key Findings |

|---|---|

| Toxicity Studies | Reduced growth and reproductive effects in rats at doses ≥100 mg/kg |

| Aquatic Toxicity | Increased toxicity compared to chlorothalonil; detected in water sources |

| Microbial Degradation | Repeated application suppresses degradation; increased persistence observed |

| Human Exposure | Elevated serum concentrations in agricultural populations compared to general populations |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 4,5,6-trichloroisophthalonitrile with high purity?

- Methodological Answer : Optimize synthesis via nucleophilic substitution reactions using acetonitrile as a solvent under inert atmospheres (82°C, 6 hours), as demonstrated in derivatization protocols for related chlorinated phthalonitriles . For precursor preparation, consider chlorination of phthalonitrile derivatives with sulfuryl chloride or phosphorus pentachloride, ensuring stoichiometric control to avoid over-chlorination . Purification via recrystallization or column chromatography is critical to achieve >98% purity, as validated by GC analysis .

Q. How can researchers characterize this compound’s structural and physicochemical properties?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at 15 eV to confirm molecular ion peaks (e.g., m/z 265 for C₈HCl₃N₂) and isotope patterns . Differential scanning calorimetry (DSC) is recommended for determining thermodynamic properties, such as melting point (526.2–526.7 K) and enthalpy of fusion (ΔfusH = 30 kJ/mol), though discrepancies between studies require validation via triplicate measurements . Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretching at ~2230 cm⁻¹) .

Q. What stability considerations are critical for handling this compound in laboratory settings?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of cyano (–CN) groups. Avoid exposure to moisture, elevated temperatures (>80°C), and incompatible reagents (e.g., strong oxidizers). Degradation products like 4-hydroxychlorothalonil can form via hydroxyl substitution, which are more toxic and stable than the parent compound . Regularly monitor purity via HPLC or GC-MS to detect decomposition .

Advanced Research Questions

Q. What mechanistic pathways govern the thermal decomposition of this compound?

- Methodological Answer : Thermal degradation proceeds via two pathways: (1) Chlorine displacement by hydroxyl groups, forming 4-hydroxychlorothalonil, and (2) oxidation/hydration of –CN groups, yielding carbamoyl derivatives (e.g., 1-carbamoyl-3-cyano-4-hydroxy-2,5,6-trichlorobenzene). Use thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile byproducts (e.g., HCl, Cl₂) and confirm intermediates via high-resolution mass spectrometry (HRMS) .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., melting points)?

- Methodological Answer : Discrepancies in melting points (526.2 K vs. 526.7 K) arise from variations in sample purity and DSC calibration. Standardize measurements using NIST-certified reference materials and report uncertainty ranges (±0.2 K). Cross-validate data with sublimation enthalpy (ΔsubH) calculations from vapor pressure studies, as described by Pablo (2000) .

Q. What computational approaches predict the reactivity of this compound in environmental matrices?

- Methodological Answer : Apply density functional theory (DFT) to model electrophilic aromatic substitution reactions, focusing on chlorine lability and –CN group reactivity. Validate predictions with experimental kinetic data (e.g., hydrolysis rates in aqueous buffers). Use software like Gaussian or ORCA with solvent effect corrections .

Q. How do derivatization strategies affect the analytical detection of this compound byproducts?

- Methodological Answer : Derivatize amino-substituted analogs (e.g., 2,4,5-trichloro-6-(phenylamino)isophthalonitrile) via nucleophilic aromatic substitution for enhanced GC-MS detectability. Use deuterated internal standards to quantify trace metabolites. Optimize ionization parameters (e.g., low-energy EI) to minimize fragmentation .

Q. What comparative studies distinguish this compound from structural analogs like tetrachloroisophthalonitrile?

- Methodological Answer : Perform X-ray crystallography to compare bond angles and planarity, which influence photostability and bioactivity. Assess differences in vapor pressure (e.g., using effusion methods) and solubility in nonpolar solvents (e.g., hexane). Contrast degradation pathways via LC-MS/MS profiling under UV exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.